molecular formula C8H7N3 B1677754 1,3-Diiminoisoindoline CAS No. 3468-11-9

1,3-Diiminoisoindoline

Cat. No. B1677754
CAS RN: 3468-11-9
M. Wt: 145.16 g/mol
InChI Key: RZVCEPSDYHAHLX-UHFFFAOYSA-N
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Description

1,3-Diiminoisoindoline, also known as 1,3-Isoindolinediimine or Phthalimide diimide, is an organic compound with the empirical formula C8H7N3 . It is used in industry as a dye precursor . The molecule can exist in different tautomers, resulting in different crystalline solids .


Synthesis Analysis

1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates such as hemiporphyrazine and bis(iminopyridyl)isoindoline . Four 1,3-diylideneisoindolines were synthesized via the reaction of several organic CH acids and 1,3-Diiminoisoindoline . These compounds were prepared using simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular weight of 1,3-Diiminoisoindoline is 145.16 g/mol . The molecular formula is C8H7N3 .


Chemical Reactions Analysis

1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates . It exhibits intense π → π* transitions in the UV–visible region .


Physical And Chemical Properties Analysis

1,3-Diiminoisoindoline is a powder or crystal form with a melting point of approximately 197 °C (dec.) (lit.) . It is a severe eye and skin irritant .

Scientific Research Applications

Tautomerism, Conformations, and Polymorphism

1,3-Diiminoisoindoline exhibits interesting chemical properties such as tautomerism and conformational polymorphism. Research has identified two polymorphs of diiminoisoindoline in its amino tautomeric form, showcasing a mixture of syn- and anti-isomers, and a polymorph containing only the syn-isomer. This characteristic is crucial for its industrial applications and contributes to the understanding of its structural versatility (Zhi-Qin Zhang et al., 2004).

Synthesis, Structure, and Optical Properties

Diiminoisoindoline is a key reagent in synthesizing various macrocycles and chelates, including phthalocyanines and hemiporphyrazines. A study presented the synthesis and characterization of 1,3-diylideneisoindolines using diiminoisoindoline, which exhibited intense π → π* transitions in the UV-visible region. These findings are significant for applications in materials science and photophysical research, highlighting the compound's role in developing new materials with desirable optical properties (Yuriy V. Zatsikha et al., 2019).

Catalysis and Ligand Properties

Unsymmetrical 1-(arylimino)-3-(2-hetarylimino)isoindolines, derived from 1,3-diiminoisoindoline, have been synthesized and used to form palladium(II) complexes through cyclopalladation. These complexes exhibit potential as precatalysts in C-C coupling reactions, demonstrating the compound's utility in catalysis and organometallic chemistry. This application is crucial for developing new catalytic processes and enhancing reaction efficiencies (M. Bröring et al., 2008).

Metal Binding and Cluster Formation

Diiminoisoindoline's ability to modify with primary amines to afford bis-substituted heterocycles has been explored in the context of metal binding chemistry. A study demonstrated the formation of a silver hexagon cluster complex using a diiminoisoindoline-based ligand, showcasing a novel argentophilic geometry. This application highlights the potential of diiminoisoindoline derivatives in designing new metal-organic frameworks and complexes with unique geometries and properties (Ingrid-Suzy Tamgho et al., 2017).

Safety And Hazards

1,3-Diiminoisoindoline is a severe eye and skin irritant . It is a questionable carcinogen with experimental carcinogenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

properties

IUPAC Name

3-iminoisoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCEPSDYHAHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044658
Record name 1H-Isoindole-1,3(2H)-diimine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diiminoisoindoline

CAS RN

3468-11-9, 57500-34-2
Record name 1-Imino-1H-isoindol-3-amine
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1,3-Diiminoisoindoline
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1H-Isoindole-1,3(2H)-diimine
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Record name 1-imino-1H-isoindol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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